molecular formula C8H5F3O2S B8557975 4-Trifluoromethylthiosalicylic acid

4-Trifluoromethylthiosalicylic acid

Cat. No.: B8557975
M. Wt: 222.19 g/mol
InChI Key: IJEWNEIKCNXQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylsalicylic acid (CAS 328-90-5), also known as 2-hydroxy-4-(trifluoromethyl)benzoic acid, is a fluorinated derivative of salicylic acid. Its structure features a hydroxyl group at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C4) relative to the carboxylic acid moiety (C1). The -CF₃ group introduces strong electron-withdrawing effects, significantly altering the compound’s acidity, solubility, and reactivity compared to non-fluorinated salicylic acids.

Properties

Molecular Formula

C8H5F3O2S

Molecular Weight

222.19 g/mol

IUPAC Name

2-sulfanyl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)4-1-2-5(7(12)13)6(14)3-4/h1-3,14H,(H,12,13)

InChI Key

IJEWNEIKCNXQQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Salicylic Acid (2-Hydroxybenzoic Acid)
  • Structure : Lacks the -CF₃ group; only a hydroxyl (-OH) and carboxylic acid (-COOH) are present.
  • Acidity : Salicylic acid has a carboxylic acid pKa of ~2.97 due to intramolecular hydrogen bonding stabilizing the deprotonated form. The hydroxyl group pKa is ~13.4.
  • Modifications: The addition of -CF₃ in 4-Trifluoromethylsalicylic acid increases acidity (lower pKa) at the carboxylic acid group due to the electron-withdrawing effect of -CF₃.
Trifluoroacetic Acid (TFA, CF₃COOH)
  • Structure : A simple carboxylic acid with a -CF₃ group directly attached to the acetic acid backbone.
  • Acidity : TFA is significantly stronger (pKa ~0.23) than 4-Trifluoromethylsalicylic acid due to the absence of resonance stabilization in its conjugate base.
  • Applications : TFA is widely used as a solvent or catalyst, whereas 4-Trifluoromethylsalicylic acid’s aromatic structure makes it more suitable for drug design .
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Structure : A pyridine ring with -COOH at C3 and -CF₃ at C3.
  • Acidity : The pyridine nitrogen enhances electron withdrawal, likely resulting in higher acidity than benzoic acid derivatives. However, direct pKa comparisons with 4-Trifluoromethylsalicylic acid are unavailable in the provided evidence .
  • Reactivity : The aromatic nitrogen in pyridine derivatives may facilitate coordination chemistry, unlike salicylic acid analogs.

Physicochemical Properties

Property 4-Trifluoromethylsalicylic Acid Salicylic Acid Trifluoroacetic Acid
Molecular Formula C₈H₅F₃O₃ C₇H₆O₃ C₂HF₃O₂
Molecular Weight (g/mol) 206.12 138.12 114.02
Key Functional Groups -COOH, -OH, -CF₃ -COOH, -OH -COOH, -CF₃
Likely pKa (Carboxylic Acid) ~1.5–2.5 (estimated) 2.97 0.23
Lipophilicity (LogP) Higher (due to -CF₃) 2.26 -0.2

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